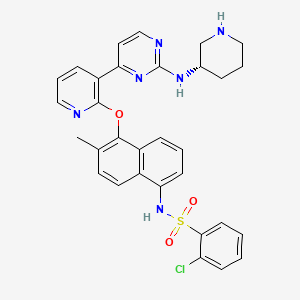

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

准备方法

合成路线和反应条件

AMG-18的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。详细的合成路线和反应条件是专有的,未公开。 据悉,合成涉及使用各种有机试剂和催化剂来实现所需的化学结构 .

工业生产方法

AMG-18的工业生产方法在公共领域并不广泛。 该化合物通常在受控条件下专门的实验室生产,以确保高纯度和一致性 .

化学反应分析

反应类型

AMG-18经历了几种类型的化学反应,包括:

氧化: 该反应涉及向AMG-18中添加氧或去除氢,导致形成氧化衍生物。

还原: 该反应涉及向AMG-18中添加氢或去除氧,导致形成还原衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂,在各种条件下.

形成的主要产物

这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生具有额外氧原子的氧化衍生物,而还原可能会产生具有额外氢原子的还原衍生物 .

科学研究应用

Cancer Treatment

Research has indicated that Kira8 can induce apoptosis in cancer cells by disrupting the survival signals mediated by IRE1α. In particular, studies have shown that targeting the IRE1α pathway can enhance the efficacy of existing chemotherapeutic agents:

- Case Study : A study published in Nature Communications demonstrated that Kira8 sensitized breast cancer cells to chemotherapy by promoting apoptosis through IRE1α inhibition .

Neurodegenerative Diseases

Kira8 has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s. The inhibition of IRE1α may help reduce neuroinflammation and apoptotic signaling pathways activated during disease progression:

- Case Study : Research highlighted in Molecular Neurodegeneration suggests that Kira8 could mitigate neuronal cell death in models of Alzheimer’s disease by restoring ER homeostasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Kira8 is crucial for optimizing its efficacy and reducing potential side effects. The compound's complex structure allows for various modifications that can enhance its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Altering the piperidine moiety | Increases binding affinity to IRE1α |

| Modifying the naphthalene ring | Enhances selectivity against off-target proteins |

作用机制

AMG-18通过别构抑制IRE1α的核糖核酸酶活性而发挥作用。这种抑制阻止了X盒结合蛋白1 (XBP1)信使RNA的剪接,从而降低了未折叠蛋白反应。 所涉及的分子靶标和通路包括IRE1α-XBP1信号通路,该通路在细胞应激反应中起着至关重要的作用 .

相似化合物的比较

类似化合物

KIRA6: 另一种具有相似性质但效力和选择性不同的IRE1α抑制剂。

G-1749: AMG-18的结构类似物,对IRE1α具有相似的抑制作用.

独特性

AMG-18的独特之处在于其作为IRE1α抑制剂的高选择性和效力。 它以别构方式抑制IRE1α的核糖核酸酶活性,并具有较低的IC50值,使其成为科学研究中宝贵的工具 .

生物活性

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide, with CAS No. 1630086-20-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

The molecular formula of this compound is , with a molecular weight of 601.12 g/mol. Its structure incorporates multiple pharmacologically relevant moieties, including a piperidine ring and a pyrimidine derivative, which are known for their biological significance.

Antimicrobial Activity

Research indicates that compounds with pyrimidine and piperidine structures often exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine in this compound, may enhance its antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-Dimethyl-4-phenylpyrimidine | S. aureus | 66 µM |

| 5-{1-[4-chlorophenyl)sulfonyl... | E. coli, P. aeruginosa | Moderate to high activity |

| (S)-2-Chloro-N-(6-methyl...) | TBD | TBD |

Anticancer Activity

The compound's structure suggests potential anticancer properties as well. Studies on related sulfonamide derivatives have demonstrated their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation . The presence of the sulfonamide group is particularly noteworthy as it has been associated with anticancer activity in several studies.

Case Study: Anticancer Effects

A study investigating the effects of similar sulfonamide compounds on cancer cell lines revealed that they could induce apoptosis and inhibit cell cycle progression in human cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation . This suggests that (S)-2-Chloro-N-(6-methyl...) may exhibit similar effects, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Chloro-N-(6-methyl...) can be better understood through SAR studies. These studies reveal that modifications to the core structure significantly affect biological potency. For instance, the introduction of hydrophobic substituents at strategic positions has been shown to enhance antibacterial activity .

Table 2: Structure Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine at position 2 | Increases lipophilicity |

| Piperidine substitution | Enhances binding affinity |

| Naphthalene moiety | Improves overall bioactivity |

属性

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWUCMFVDXDRDE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019271 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630086-20-2 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。